6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and iodine atoms at the 6th and 8th positions, respectively, and a methyl group at the 2nd position. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of 6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been noted for their significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Result of Action
It’s worth noting that certain imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .
Preparation Methods
The synthesis of 6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The reaction conditions often include the use of bromine and iodine as halogenating agents. The process can be carried out under controlled conditions to ensure the selective introduction of bromine and iodine atoms at the desired positions .
Industrial production methods for this compound may involve multi-step synthetic routes, starting from readily available precursors such as 2-aminopyridine and various halogenating agents. The synthesis may include steps like condensation, cyclization, and halogenation, followed by purification processes to obtain the final product .
Chemical Reactions Analysis
6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases like tuberculosis.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Biological Studies: It is used in biological research to study the interactions of heterocyclic compounds with biological targets.
Comparison with Similar Compounds
6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
6-Bromo-8-methylimidazo[1,2-a]pyridine: This compound has a similar structure but lacks the iodine atom, which may result in different chemical and biological properties.
2-Methylimidazo[1,2-a]pyridine: This compound lacks both the bromine and iodine atoms, making it less reactive in certain chemical reactions.
Properties
IUPAC Name |
6-bromo-8-iodo-2-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPQJTYRQYARJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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